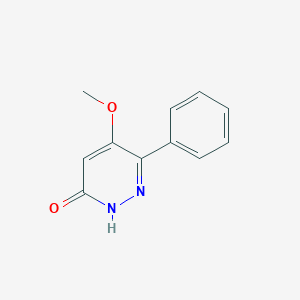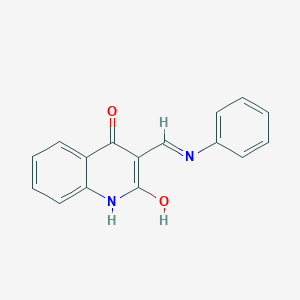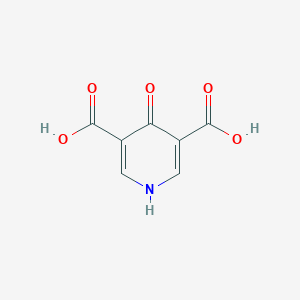
4-hydroxypyridine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxypyridine-3,5-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a hydroxyl group attached to a pyridine ring. It is known for its strong chelating properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxypyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with suitable reagents. One common method is the oxidation of 3,5-dimethylpyridine using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 80-90°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as manganese dioxide or platinum can enhance the efficiency of the reaction. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-hydroxypyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of 3,5-pyridinedicarboxylic acid, 4-keto-.
Reduction: Formation of 3,5-pyridinedicarboxylic acid, 4-hydroxy- alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
4-hydroxypyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as a chelating agent to remove metal ions from biological systems.
Medicine: Investigated for its potential use in chelation therapy for treating metal poisoning.
Industry: Used in the synthesis of metal-organic frameworks (MOFs) for catalysis and gas storage
Mechanism of Action
The mechanism of action of 4-hydroxypyridine-3,5-dicarboxylic acid primarily involves its ability to chelate metal ions. The carboxylic acid and hydroxyl groups coordinate with metal ions, forming stable complexes. This chelation process can sequester metal ions, preventing them from participating in harmful reactions. The compound’s molecular targets include metal ions such as iron, aluminum, copper, and zinc .
Comparison with Similar Compounds
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
4-hydroxypyridine-3,5-dicarboxylic acid is unique due to its strong chelating properties and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring metal ion sequestration and removal .
Properties
CAS No. |
89677-98-5 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12g/mol |
IUPAC Name |
4-oxo-1H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
MIGJBQCGWITVNV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


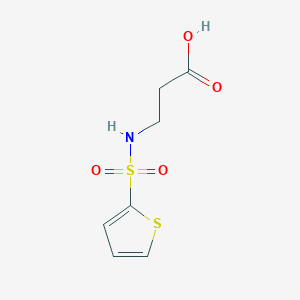
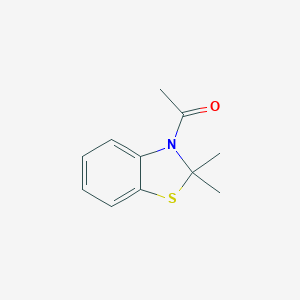
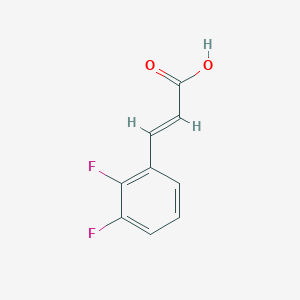
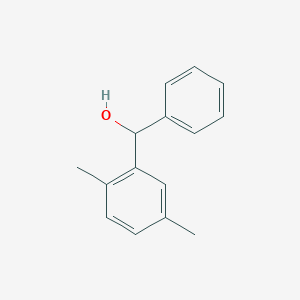
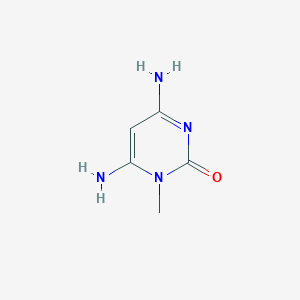
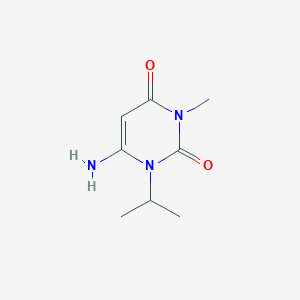
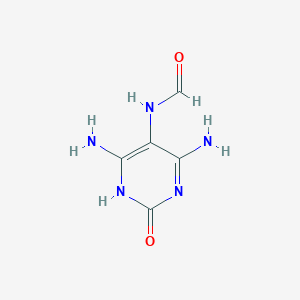
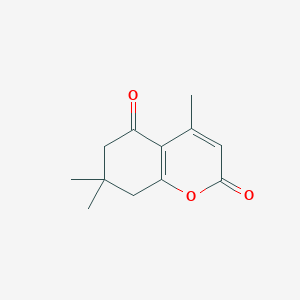
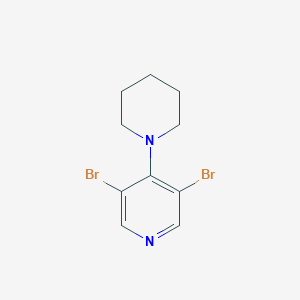
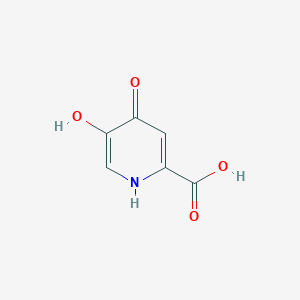
![7-phenylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B351366.png)
![2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one](/img/structure/B351373.png)
